EG01377 free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

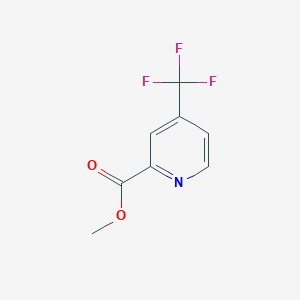

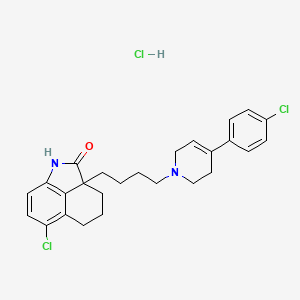

Molecular Structure Analysis

The molecular formula of EG01377 is C26H30N6O6S2 . The exact mass is 586.17 and the molecular weight is 586.682 . The chemical structure can be represented by the SMILES string: O=S(C1=CC(C2=CC=C(CN)C=C2)=CC3=C1OCC3)(NC4=C(C(NC@@H/N)C(O)=O)=O)SC=C4)=O .Physical And Chemical Properties Analysis

EG01377 has a molecular weight of 586.68 and its molecular formula is C26H30N6O6S2 . The compound is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Microarray Data Management and Analysis

EG01377 free base's applications in microarray data management and analysis are significant. The BASE (BioArray Software Environment) is an example of a comprehensive local microarray data repository and analysis application that efficiently manages information and data analysis in microarray experiments. It tracks materials from biosource through extraction and labelling to raw data and analysis. This software is essential for the systematic use of collected data in microarray experiments (Vallon-Christersson et al., 2009).

Meshless Methods in Engineering and Technology

In engineering and technology, the Element-Free Galerkin (EFG) method, a popular meshless method, has made significant strides. The EFG method's features and scientific fundamentals are essential for various applications, including the enforcement of essential boundary conditions, discretization, and integration. This method demonstrates the adaptability and precision of this compound in applications involving complex engineering and technology computations (Liu Hong-sheng, 2007).

Database Management in Genetics

The p53 gene mutation database is an example of this compound's application in genetics research. This database compiles over 2,500 mutations in the p53 gene of human tumors and tumor cell lines, offering a comprehensive resource for genetic research. The database is a crucial tool for tracking genetic mutations and understanding their implications in various diseases (Hollstein et al., 1994).

Nucleic Acids Research

This compound plays a role in the study of nucleic acids. Research involving RNA secondary structure predictions and nearest-neighbor (NN) thermodynamics heavily relies on this compound for accurate and efficient analysis. This area of study is pivotal in understanding genetic information processing and manipulation (Hopfinger et al., 2020).

Free-Energy Calculations in Molecular Dynamics

The applications of this compound extend to free-energy calculations in classical molecular dynamics simulations. This is used in various research areas, including solvation thermodynamics, molecular recognition, and protein folding. Free-energy calculation is a critical component in understanding molecular interactions and reactions (Hansen & Van Gunsteren, 2014).

Wirkmechanismus

EG01377 acts as a potent, bioavailable, and selective inhibitor of neuropilin-1 (NRP1), with a Kd of 1.32 μM, and IC50s of both 609 nM for NRP1-a1 and NRP1-b1 . It has antiangiogenic, antimigratory, and antitumor effects . It inhibits vascular endothelial growth factor A (VEGF-A) stimulated tyrosine phosphorylation of VEGF-R2/KDR .

Safety and Hazards

The safety data sheet for EG01377 indicates that it may cause serious eye irritation . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers The paper “Peptides Derived from Vascular Endothelial Growth Factor B Show Potent Binding to Neuropilin‐1” discusses the role of EG01377 in inhibiting VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR . Another article titled “EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor” also provides valuable insights into the potential applications of EG01377 .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of EG01377 free base involves a multi-step process that starts with commercially available starting materials and involves various chemical reactions to form the final product.", "Starting Materials": [ "4-bromo-1,2-dimethyl-5-nitrobenzene", "2-aminophenol", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate", "Methanol", "Acetone", "Tetrahydrofuran", "Magnesium sulfate", "Sodium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-bromo-1,2-dimethyl-5-nitrobenzene is dissolved in ethanol and reacted with sodium hydroxide to form 4-bromo-1,2-dimethyl-5-nitrophenol.", "Step 2: 2-aminophenol is dissolved in hydrochloric acid and reacted with sodium nitrite to form diazonium salt.", "Step 3: The diazonium salt is added dropwise to the solution of 4-bromo-1,2-dimethyl-5-nitrophenol in ethanol and sodium carbonate to form a yellow precipitate.", "Step 4: The yellow precipitate is filtered, washed with water, and recrystallized from methanol to form 4-bromo-1,2-dimethyl-5-nitro-2-phenylazophenol.", "Step 5: 4-bromo-1,2-dimethyl-5-nitro-2-phenylazophenol is dissolved in sodium bicarbonate and methanol and reacted with hydrogen gas in the presence of palladium on carbon to form 4-bromo-1,2-dimethyl-5-aminobenzene.", "Step 6: 4-bromo-1,2-dimethyl-5-aminobenzene is dissolved in acetone and reacted with methyl iodide in the presence of sodium hydride to form 4-bromo-1,2-dimethyl-5-methylamino-benzene.", "Step 7: 4-bromo-1,2-dimethyl-5-methylamino-benzene is dissolved in tetrahydrofuran and reacted with 1-(2-hydroxyethyl)piperazine to form EG01377 free base.", "Step 8: The final product is purified by recrystallization from methanol and drying over magnesium sulfate and sodium sulfate." ] } | |

CAS-Nummer |

2227996-00-9 |

Molekularformel |

C26H30N6O6S2 |

Molekulargewicht |

586.682 |

IUPAC-Name |

(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |

InChI |

InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1 |

InChI-Schlüssel |

SEXUXSMBJLNXIR-FQEVSTJZSA-N |

SMILES |

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

EG01377; EG-01377; EG 01377; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)